1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane
Description
1,1,1,2-Tetrachloroethane (CAS 630-20-6) is a chlorinated hydrocarbon with the molecular formula C₂H₂Cl₄ and a molecular weight of 167.85 g/mol . It is structurally characterized by three chlorine atoms on one carbon and one chlorine on the adjacent carbon. This compound is used industrially as a solvent, intermediate in chemical synthesis, and historically as a refrigerant . Key identifiers include:
Thermodynamic data for the liquid phase include:
Properties
CAS No. |
41284-12-2 |
|---|---|
Molecular Formula |
C4H2Cl8O |
Molecular Weight |
349.7 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane |
InChI |
InChI=1S/C4H2Cl8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H |
InChI Key |
ZHYAVWIJKVGASR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OC(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane can be synthesized through the chlorination of ethane derivatives. The process typically involves the addition of chlorine to ethane or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where ethane or its derivatives are exposed to chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Thermal Decomposition
Chlorinated ethanes generally decompose under heat to form smaller chlorinated hydrocarbons and hydrogen chloride (HCl). For example:
-
1,1,2,2-Tetrachloroethane decomposes at elevated temperatures (≥454°C) into trichloroethylene (C₂HCl₃) and tetrachloroethylene (C₂Cl₄) .
-
1,1,1,2-Tetrachloroethane degrades to 1,1-dichloroethylene and HCl when exposed to UV light or heat .
Hypothesis for Target Compound :
Thermal decomposition would likely produce chloroethylenes (e.g., trichloroethylene) and HCl. The ethoxy substituent may lead to additional products such as chlorinated ethers or aldehydes.
Hydrolysis
Chlorinated ethanes hydrolyze in water, especially under alkaline conditions. For example:
-
1,1,2,2-Tetrachloroethane hydrolyzes to trichloroethylene (TCE) with a half-life of 36 days at pH 7 and 6.6–12.8 hours at pH 9 . The reaction follows second-order kinetics:
-
Hydrolysis rates increase with temperature and UV exposure .
Hypothesis for Target Compound :
The ethoxy group may slow hydrolysis compared to simpler chlorinated ethanes due to steric hindrance. Products could include chlorinated alcohols or ketones.
Reactivity with Metals and Bases
-
Alkali Metals : Chlorinated ethanes react violently with alkali metals (e.g., sodium, potassium), producing explosive chloroacetylenes and dichloroacetylenes .
-
Strong Bases : Reaction with bases like NaOH yields unstable intermediates (e.g., dichloroethylene) and HCl .
Hypothesis for Target Compound :
The ethoxy group may moderate reactivity with metals, but the presence of four chlorine atoms likely retains significant oxidative potential.
Photodegradation
UV exposure accelerates decomposition:
-
1,1,2,2-Tetrachloroethane degrades to 2,2-dichloroacetyl chloride under UV light .
-
Photolysis may generate free radicals (e.g., Cl- ), contributing to chain reactions .
Hypothesis for Target Compound :
Photodegradation could cleave the ethoxy group, forming chlorinated acetic acid derivatives.
Environmental Degradation
In anaerobic environments (e.g., wetlands, sediments):
-
1,1,2,2-Tetrachloroethane undergoes reductive dechlorination to 1,1,2-trichloroethane , trichloroethylene , and 1,2-dichloroethylene via microbial activity .
-
Half-lives in groundwater range from 16–34 days under methanogenic conditions .
Hypothesis for Target Compound :
Microbial degradation may produce ethoxy-containing metabolites, though persistence is expected due to high chlorine content.
Stability and Byproduct Formation
Chlorinated ethanes decompose in the presence of air and moisture:
-
1,1,2,2-Tetrachloroethane oxidizes to phosgene (COCl₂) and trichloroacetic acid when exposed to air .
-
Stabilizers (e.g., epoxides) are often added industrially to inhibit decomposition .
Key Data Table: Analogous Compound Reactivity
Scientific Research Applications
Chemistry: 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane is used as a solvent in various chemical reactions and processes. Its stability and resistance to degradation make it suitable for use in reactions that require harsh conditions.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. Its ability to dissolve a wide range of organic compounds makes it useful in various extraction processes.
Medicine: While not commonly used directly in medicine, the compound is used in the synthesis of pharmaceuticals and other medical compounds. Its stability and reactivity make it a valuable intermediate in the production of various drugs.
Industry: The compound is used in the production of industrial chemicals, including chlorinated solvents and other chlorinated hydrocarbons. It is also used in the manufacturing of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, leading to various biological effects. The exact pathways and molecular targets involved in these interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,2,2-Tetrachloroethane (CAS 79-34-5)
This structural isomer has the formula C₂H₂Cl₄ but differs in chlorine substitution (Cl₂CH–CHCl₂). Key properties:
Key Differences :
- Reactivity : 1,1,2,2-Tetrachloroethane is more reactive in metabolic pathways. Pseudomonas putida degrades it via reductive dehalogenation, whereas 1,1,1,2-Tetrachloroethane undergoes oxidative pathways .
- Environmental Persistence : Both isomers bioaccumulate, but 1,1,2,2-Tetrachloroethane has higher reported environmental releases (e.g., 16,000 lbs in the U.S., 1988–2003) .
Chlorofluorocarbons (CFCs)
1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112, CAS 76-12-0)
1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a, CAS 76-11-9)
Comparison with 1,1,1,2-Tetrachloroethane :
Data Tables
Table 1: Physical Properties
| Compound | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1,1,1,2-Tetrachloroethane | 630-20-6 | 167.85 | 130.5 | 1.5406 |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | 167.85 | ~146 | 1.595 |
| CFC-112 | 76-12-0 | 203.83 | 92.8 | 1.6447 |
| CFC-112a | 76-11-9 | 203.83 | 41 | 1.4130 |
Table 2: Environmental and Health Data
| Compound | RTECS Number | Hazard Class | Key Metabolites |
|---|---|---|---|
| 1,1,1,2-Tetrachloroethane | KI8450000 | Carcinogen (suspected) | Glyoxylic acid, CO₂ |
| 1,1,2,2-Tetrachloroethane | KI8575000 | Acute Toxicity | Dichloroacetic acid |
| CFC-112a | KI1425000 | Ozone Depleter | Oxalic acid |
Biological Activity
1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane, commonly known as a chlorofluorocarbon (CFC), is a compound of significant interest due to its biological activity and environmental implications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CClF
- Molecular Weight : 203.83 g/mol
- CAS Number : 76-11-9
- Physical State : Colorless liquid with a slight ether-like odor
- Boiling Point : 91.5 °C
The biological activity of this compound is primarily attributed to its interactions with cellular components:
- Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction can lead to the formation of reactive metabolites that may induce oxidative stress and cellular damage.
- Oxidative Stress : It can influence oxidative stress pathways by altering glutathione levels in cells. This disruption can lead to increased production of reactive oxygen species (ROS), subsequently affecting cellular functions and signaling pathways .
Biological Effects
The biological effects of this compound have been documented in various studies:
- Toxicity : Acute exposure to high concentrations can lead to symptoms such as dizziness and respiratory distress. The estimated lethal dose is around 25 g/kg . Chronic exposure may have more subtle effects on liver function and metabolic pathways.
- Cellular Impact : Studies indicate that exposure to this compound can alter gene expression related to detoxification processes and stress responses. It may also disrupt mitochondrial function, leading to decreased ATP production and increased oxidative stress.
Veterinary Medicine Application
One notable application of this compound is its use in veterinary medicine for treating parasitic infections such as Fasciola hepatica in sheep. Its efficacy in this context highlights its potential as an antiparasitic agent while also raising concerns about environmental persistence and bioaccumulation .
Environmental Impact
Research has shown that the compound contributes to ozone layer depletion due to its stability in the atmosphere and resistance to degradation. It was first detected in the atmosphere around 1965 and has been monitored for its increasing levels over the years. As a greenhouse gas, it has a radiative efficiency of 0.25 Wmppb .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CClF | Moderate toxicity; affects cytochrome P450 |
| 1,1-Difluorotetrachloroethane | CClCClF | Lower toxicity; used as refrigerant |
| Hexachloroethane | CCl | High toxicity; known carcinogen |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane, and how do they influence experimental design?
- Methodology : Prioritize measurements of density (~1.59 g/cm³ at 25°C), solubility in organic solvents (e.g., methanol, ethanol, acetone), and volatility (boiling point ~142–146°C) to design solvent compatibility and safety protocols . Use IR spectroscopy for identity verification . Thermodynamic properties, such as activity coefficients in binary mixtures, can guide phase behavior predictions in reaction systems .
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is optimal due to its volatility and halogenated structure. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. Reporting limits (RLs) for environmental samples should be ≤0.2 µg/L, as validated in USGS stormwater studies .
Q. How can researchers safely handle this compound given its toxicity profile?
- Methodology : Follow acute toxicity thresholds (e.g., IDLH = 2,000 ppm for analogous chlorofluorocarbons) and use fume hoods with HEPA filters . Implement protocols for dermal exposure prevention, referencing NIOSH guidelines for halogenated hydrocarbons .
Advanced Research Questions
Q. What metabolic pathways degrade this compound in bacterial systems, and how can they be engineered for bioremediation?
- Methodology : Study cytochrome P-450 and dioxygenase enzymes in Pseudomonas putida strains, which sequentially dehalogenate polyhalogenated ethanes . Optimize anaerobic/aerobic conditions to track intermediates like 1,2-dihaloethenes and final products (e.g., glyoxylate) .
Q. How do contradictions in toxicological data (e.g., hepatotoxicity vs. neurotoxicity) impact risk assessment?
- Methodology : Conduct systematic reviews of species-specific responses (e.g., rabbit vs. rat hepatotoxicity ). Apply weight-of-evidence frameworks, as outlined in EPA hazard assessments, to resolve discrepancies in dose-response relationships .
Q. What statistical approaches are robust for analyzing its environmental occurrence in heterogeneous matrices (e.g., urban runoff vs. groundwater)?
- Methodology : Use non-parametric tests (e.g., Mann-Whitney U) to compare detection frequencies across NAWQA study units . Apply principal component analysis (PCA) to correlate contamination sources (e.g., industrial solvents, paint residues) with spatial distribution .
Q. How do thermodynamic properties (e.g., Gibbs free energy, activity coefficients) affect its partitioning in multi-phase systems?
- Methodology : Calculate excess Gibbs energy functions for binary mixtures (e.g., with 1,2-dichloroethane) to model phase equilibria . Validate predictions using vapor-liquid equilibrium (VLE) experiments and compare with NIST reference data .
Critical Analysis of Contradictions
- Toxicity Data : Discrepancies in hepatotoxicity studies (e.g., enzyme inhibition in rabbits vs. negligible effects in rats ) may arise from metabolic differences. Resolve by cross-referencing in vitro hepatocyte assays with in vivo biomarker data (e.g., serum ALT/AST levels) .
- Environmental Fate : Conflicting solubility values in HSDB vs. NIST data require validation via shake-flask experiments under controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
